3',5'-Bis(trifluoromethyl)butyrophenone
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Overview
Description
3’,5’-Bis(trifluoromethyl)butyrophenone is a chemical compound with the molecular formula C12H10F6O It is known for its unique structure, which includes two trifluoromethyl groups attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)butyrophenone typically involves the introduction of trifluoromethyl groups into a butyrophenone structure. One common method is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with appropriate reagents to form the desired butyrophenone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid and nitric acid .
Industrial Production Methods
Industrial production of 3’,5’-Bis(trifluoromethyl)butyrophenone may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis(trifluoromethyl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-Bis(trifluoromethyl)butyrophenone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3’,5’-Bis(trifluoromethyl)butyrophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
3’,5’-Bis(trifluoromethyl)butyrophenone is unique due to its butyrophenone backbone combined with two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O/c1-2-3-10(19)7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKRNVPNLSZMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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